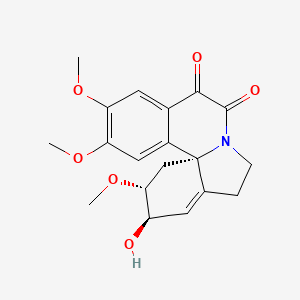
DL-N(Me2)Val-DL-OVal-DL-N(Me)Ser(Me)-DL-N(Me)Leu-DL-N(Me)xiThr(1)-DL-N(Me)Ser(Me)-DL-N(Me)xiIle-DL-Ala-DL-N(Me)Leu-DL-Tyr(Me)-DL-N(Me)Ala-(1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DL-N(Me2)Val-DL-OVal-DL-N(Me)Ser(Me)-DL-N(Me)Leu-DL-N(Me)xiThr(1)-DL-N(Me)Ser(Me)-DL-N(Me)xiIle-DL-Ala-DL-N(Me)Leu-DL-Tyr(Me)-DL-N(Me)Ala-(1) is a natural product found in Leptolyngbya with data available.
Applications De Recherche Scientifique
Conformational Studies of Amino Acid Derivatives : A study by Siemion and Picur (1988) analyzed the conformation of N-acetylamino acid N'-methylamides, including derivatives of DL-Ala, in dimethyl sulfoxide. The research focused on understanding the conformational equilibria of these compounds, revealing insights into their structural behavior in different environments.
Chromatographic Separation and Analysis : Toyo’oka et al. (1999) Toyo’oka et al. (1999) developed a method for separating DL-amino acids through reversed-phase chromatography. This technique is essential for analyzing complex amino acid sequences, potentially applicable to compounds like the one .
Peptide Synthesis and Racemization : A study by Izumiya, Muraoka, and Aoyagi (1971) investigated the synthesis of tripeptides, including H-Gly-DL-Ala variants. Understanding the synthesis process and racemization during peptide formation is crucial for compounds like the one mentioned.
Polypeptide Synthesis with Specific Amino Acids : Mezö et al. (2000) synthesized polypeptides with branches composed of DL-Ala oligopeptide, L-serine, and L-leucine or L-glutamic acid residues. This study contributes to understanding how specific amino acid sequences can be engineered into polypeptides.
Stereochemistry in Metal-Schiff Base Complexes with Amino Acids : Fujii, Sano, and Nakano (1977) studied the stereochemistry of cobalt(III)–Schiff base complexes with amino acids like DL-alanine and DL-leucine. This research aids in understanding the interaction of amino acids with metal ions, which could be relevant for the structural and chemical properties of the compound .
Propriétés
Nom du produit |
DL-N(Me2)Val-DL-OVal-DL-N(Me)Ser(Me)-DL-N(Me)Leu-DL-N(Me)xiThr(1)-DL-N(Me)Ser(Me)-DL-N(Me)xiIle-DL-Ala-DL-N(Me)Leu-DL-Tyr(Me)-DL-N(Me)Ala-(1) |
|---|---|
Formule moléculaire |
C65H110N10O16 |
Poids moléculaire |
1287.6 g/mol |
Nom IUPAC |
[1-[[1-[[1-[[15-butan-2-yl-18-(methoxymethyl)-6-[(4-methoxyphenyl)methyl]-3,4,10,12,16,19,22-heptamethyl-9-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1-oxa-4,7,10,13,16,19-hexazacyclodocos-21-yl]-methylamino]-4-methyl-1-oxopentan-2-yl]-methylamino]-3-methoxy-1-oxopropan-2-yl]-methylamino]-3-methyl-1-oxobutan-2-yl] 2-(dimethylamino)-3-methylbutanoate |
InChI |
InChI=1S/C65H110N10O16/c1-26-40(10)52-56(77)66-41(11)57(78)70(17)47(31-36(2)3)55(76)67-46(33-44-27-29-45(89-25)30-28-44)58(79)69(16)42(12)64(85)90-43(13)53(62(83)72(19)50(35-88-24)61(82)74(52)21)75(22)59(80)48(32-37(4)5)71(18)60(81)49(34-87-23)73(20)63(84)54(39(8)9)91-65(86)51(38(6)7)68(14)15/h27-30,36-43,46-54H,26,31-35H2,1-25H3,(H,66,77)(H,67,76) |
Clé InChI |
LVHKHLZPRPTQJG-UHFFFAOYSA-N |
SMILES |
CCC(C)C1C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)OC(C(C(=O)N(C(C(=O)N1C)COC)C)N(C)C(=O)C(CC(C)C)N(C)C(=O)C(COC)N(C)C(=O)C(C(C)C)OC(=O)C(C(C)C)N(C)C)C)C)C)CC2=CC=C(C=C2)OC)CC(C)C)C)C |
SMILES canonique |
CCC(C)C1C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)OC(C(C(=O)N(C(C(=O)N1C)COC)C)N(C)C(=O)C(CC(C)C)N(C)C(=O)C(COC)N(C)C(=O)C(C(C)C)OC(=O)C(C(C)C)N(C)C)C)C)C)CC2=CC=C(C=C2)OC)CC(C)C)C)C |
Synonymes |
coibamide A |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



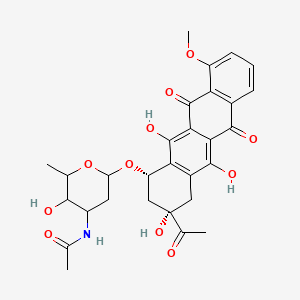
![(3R,6S)-4-Methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraen-3-ol](/img/structure/B1264217.png)
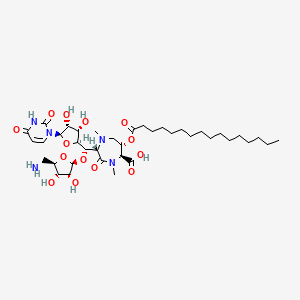



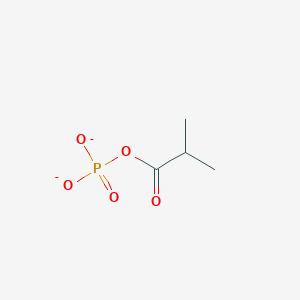
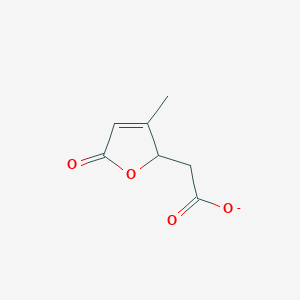

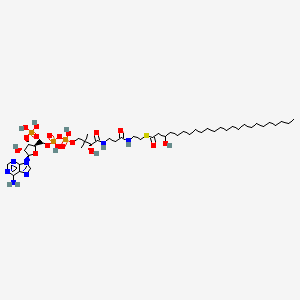
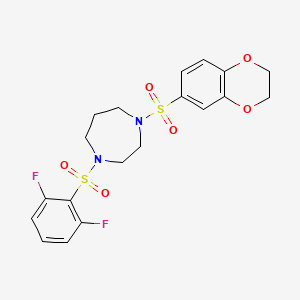
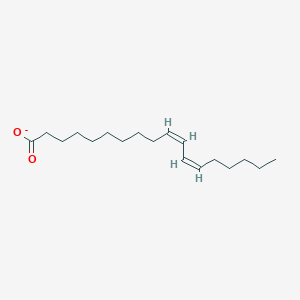
![(15R)-10,10-dimethyl-13-[(3-methylphenyl)methyl]-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B1264236.png)
